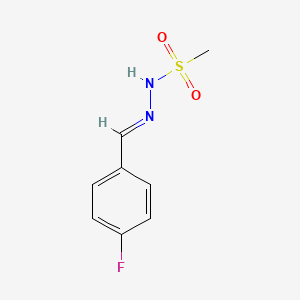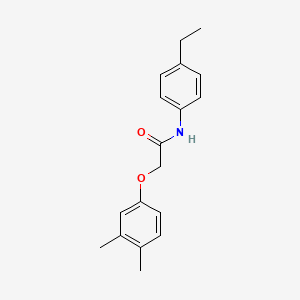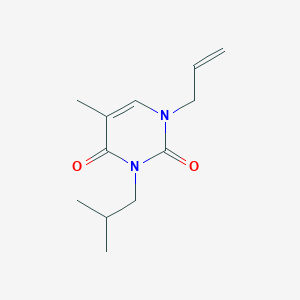![molecular formula C16H15ClN2S B5548843 2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)
2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various methods, including condensation reactions, cyclization, and substitutions. One method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions to form benzimidazole cores, followed by further functionalization to introduce substituents like chlorobenzyl and methyl groups (Demet Gürbüz et al., 2016). Another approach uses halogenated intermediates, allowing for the introduction of sulfur-containing side chains through nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized using techniques like X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. These analyses reveal details about bond lengths, bond angles, and the overall geometry of the molecule, including torsion angles between the benzimidazole core and substituted groups (N. T. Abdel Ghani & A. Mansour, 2012). Computational methods like DFT are also employed to predict the electronic structure and stability of these compounds.
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction or modification of functional groups. The presence of electron-withdrawing or donating substituents significantly influences their reactivity. For example, chloro and methyl groups affect the electron density on the benzimidazole ring, thereby altering its reactivity towards different reagents (Gunaganti Naresh et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Benzimidazole derivatives, including 2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole, are known for their wide range of biological activities. These compounds have been synthesized and evaluated for their potential in treating microbial infections and tumor inhibition. Their biological evaluation as clinical drugs demonstrates promising results against pathogenic bacteria and tumor cells, showcasing their versatility in medical applications beyond traditional uses (Khalifa et al., 2018).
Agricultural Applications
In the agricultural sector, benzimidazole derivatives like carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release, offering innovative solutions for the prevention and control of fungal diseases in plants. These carrier systems modify the release profiles of fungicides, reduce environmental toxicity, and improve efficacy against plant pathogens, suggesting potential agricultural applications for related benzimidazole derivatives (Campos et al., 2015).
Anticancer Properties
The cytotoxicity and antiproliferative effects of benzimidazole derivatives have been explored in various studies. These compounds exhibit significant activity against cancer cell lines, including lung carcinoma and glioma cells, highlighting their potential as antitumor agents. The exploration of benzimidazole derivatives in cancer research opens avenues for developing new therapeutic agents with improved anticancer properties (Yurttaş, Demirayak, & Çiftçi, 2015).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives have shown a high degree of antibacterial and antifungal activity, comparable to established treatments like sulfamethoxazole and Norfloxacin. Their ability to combat a range of pathogens, including Escherichia coli and Staphylococcus aureus, positions them as potential candidates for developing new antimicrobial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Corrosion Inhibition
The application of benzimidazole derivatives in corrosion inhibition has been documented, particularly in protecting iron surfaces in acidic environments. These compounds adsorb onto the metal surface, reducing corrosion through physical and chemical interactions. This suggests their utility in industrial processes where corrosion resistance is critical, offering a pathway to more durable and longer-lasting materials (Khaled, 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c1-10-6-14-15(7-11(10)2)19-16(18-14)20-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBRPJRFQLXNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)


![5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5548811.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)
![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)


![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)


![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)
![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)